Iminodimethanethiol
Description
Contextualization within Organosulfur and Imine Chemistry
Iminodimethanethiol is fundamentally an organosulfur compound due to the presence of carbon-sulfur bonds. ebi.ac.uk Organosulfur compounds are widespread in biochemistry, forming essential components of amino acids like cysteine and methionine, as well as various cofactors and vitamins. slideshare.netresearchgate.net The thiol groups (-SH) in this compound are particularly significant. Thiols are known for their distinct reactivity, participating in redox reactions, forming disulfide bonds, and acting as nucleophiles.
While the name contains "imino," suggesting a carbon-nitrogen double bond (C=N), the actual structure, HS-CH₂-NH-CH₂-SH, contains a secondary amine, not an imine. nih.govzfin.org This distinction is crucial. However, the compound exists within the broader context of molecules containing both sulfur and nitrogen. This family includes sulfenamides (R-S-N-R'₂), which feature a direct sulfur-to-nitrogen bond and are used in processes like the vulcanization of rubber. wikipedia.org The study of compounds containing both sulfur and nitrogen functionalities is a rich area, exploring the interplay between these two heteroatoms which can lead to unique chemical properties and applications, such as in the development of materials for energy storage. researchgate.net
Significance in Contemporary Chemical Research
While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its existence is noted in chemical databases and has been identified in broader chemical analyses. For instance, this compound has been listed as a compound identified through liquid chromatography-high-resolution mass spectrometry analysis of plant extracts, such as those from Avicennia marina. herbmedpharmacol.com Its presence is also recorded in various chemical dictionaries and patent literature, indicating its relevance in specific chemical contexts. google.comgoogle.comresearchgate.net
The significance of a simple molecule like this compound often lies in its potential role as a building block or a fragment in more complex molecular structures. Its bifunctional nature, with two thiol groups, makes it a candidate for polymerization reactions or for use as a cross-linking agent. Furthermore, molecules with multiple thiol groups are of interest in materials science and for their potential to coordinate with metal ions.
Historical Perspectives on Related Functional Groups
The study of the functional groups present in this compound—thiols and amines—has a long and rich history. The chemistry of thiols, historically known as mercaptans, has been explored since the 19th century, with their strong odors and high reactivity being early points of interest. Their role in biological systems, particularly the reversible formation of disulfide bonds from cysteine residues, is a cornerstone of modern biochemistry.
Similarly, amines are one of the most fundamental classes of organic compounds, with their basicity and nucleophilicity driving a vast range of chemical reactions. The combination of amine and thiol functionalities within the same molecule, as seen in aminothiols, has been a subject of significant study, particularly in the context of radioprotective agents and antioxidants.
The broader class of organosulfur compounds gained prominence with the discovery of sulfur-containing amino acids and vitamins. researchgate.net The versatility of sulfur, which can exist in various oxidation states, allows for a wide diversity of chemical structures and reactivities, from the sulfides and thiols found in many natural products to the sulfones and sulfonic acids used in pharmaceuticals and industrial chemicals. slideshare.net
Scope and Objectives of Academic Inquiry for this compound
Given the available information, the primary academic inquiry surrounding this compound appears to be at the level of chemical identification and classification. It is cataloged in major chemical databases like PubChem and ChEBI, where its basic properties are computed and recorded. nih.govebi.ac.uk Its inclusion in datasets from high-throughput screening and metabolomics studies suggests its role as one of many small molecules present in complex biological or chemical mixtures. herbmedpharmacol.comresearchgate.net
Future academic objectives for a compound like this compound could include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the pure compound, followed by a thorough characterization of its spectroscopic and physicochemical properties.
Reactivity Studies: Investigating the chemical reactivity of its dual thiol groups, including oxidation to form cyclic disulfides, and its behavior in polymerization and coordination chemistry.
Computational Modeling: Performing theoretical calculations to better understand its conformational preferences, electronic structure, and reaction mechanisms.
Biological Screening: Although outside the strict scope of this article, a logical step would be to screen the compound for biological activity, given its structural similarity to other biologically relevant aminothiols.
Compound Data
Below are tables detailing the computed properties of this compound and a list of related chemical compounds mentioned in this article.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₇NS₂ | nih.gov |
| Molecular Weight | 109.22 g/mol | nih.gov |
| IUPAC Name | (sulfanylmethylamino)methanethiol | nih.gov |
| InChIKey | UQYHHBYNPBMDEF-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C(NCS)S | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name | Functional Group Class |
|---|---|
| This compound | Dithiol, Amine |
| Cysteine | Amino Acid, Thiol |
| Methionine | Amino Acid, Thioether |
| Sulfenamides | Organosulfur, Amine |
Direct Synthesis Approaches
The direct synthesis of this compound is most plausibly achieved through a one-pot, three-component reaction, a type of multicomponent reaction (MCR). MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. nih.govdovepress.commdpi.com This approach is favored for its atom economy, reduced waste, and simplified purification procedures. mdpi.com
Condensation Reactions in this compound Formation
The formation of this compound likely proceeds via the condensation of formaldehyde (B43269), ammonia (B1221849), and hydrogen sulfide (B99878). rsc.orgresearchgate.netresearchgate.net This reaction is a classic example of a multicomponent condensation. The initial step involves the reaction between formaldehyde and ammonia to form an imine intermediate, likely methanimine (B1209239) (CH₂=NH). nih.govrsc.org This imine is highly reactive and is immediately trapped by a nucleophile in the reaction mixture.
This type of condensation, where a small molecule like water is eliminated, is fundamental in organic synthesis for building more complex molecules from simple precursors. The reaction of formaldehyde with ammonia is a well-established process that can lead to various products, but in the presence of a strong nucleophile like hydrogen sulfide, the formation of the thiolated amine is directed. researchgate.net
Thiolation Strategies for this compound Precursors
Thiolation in this context refers to the introduction of the thiol (-SH) group. The key precursor to this compound, formed in situ, is methanimine. Hydrogen sulfide or its conjugate base, the hydrosulfide (B80085) ion (HS⁻), acts as the sulfur-based nucleophile. The thiolation process involves the nucleophilic addition of two equivalents of hydrogen sulfide to the carbon-nitrogen double bond of the methanimine intermediate. rsc.orgacs.org
The probable mechanism involves two sequential additions. The first thiolation step would form aminomethanethiol, which could then react with a second molecule of formaldehyde and hydrogen sulfide or a related intermediate to yield the final product. The use of hydrogen sulfide directly or generating it in situ from sulfide salts (e.g., Na₂S or NaHS) in an acidic medium are viable strategies for this transformation. researchgate.netacs.org
Novel Synthetic Routes and Process Optimization
While the three-component condensation is the most direct route, novel synthetic methodologies could enhance efficiency and safety. One-pot synthesis is itself a "green" approach, and further optimization can be achieved by carefully controlling reaction parameters. researchgate.netjppres.com The use of sulfide salts like Na₂S instead of gaseous hydrogen sulfide can improve handling and safety. acs.org
Process optimization for this multicomponent reaction would involve a systematic study of various parameters to maximize yield and purity. jppres.com Key variables include the stoichiometry of the reactants, reaction temperature, pH of the medium, and choice of solvent.
Table 1: Potential Parameters for Optimization of this compound Synthesis
| Parameter | Range/Options | Rationale for Optimization | Potential Impact |
| Reactant Ratio | (CH₂O:NH₃:H₂S) Varied | To minimize side products and ensure complete conversion. | Yield, Purity |
| Temperature | Ambient to moderate heat | To control reaction rate and prevent decomposition of reactants or products. | Reaction Time, Yield |
| pH | Acidic, Neutral, Basic | To influence the reactivity of ammonia and hydrogen sulfide nucleophiles. | Selectivity, Rate |
| Solvent | Water, Alcohols, Aprotic Solvents | To ensure solubility of reactants and influence reaction pathway. | Yield, Ease of Workup |
| Catalyst | None, Acid, Base | To accelerate the rate-limiting steps, such as imine formation. | Reaction Time |
Derivatization and Analogue Synthesis
The this compound molecule possesses two key functional groups amenable to further chemical modification: a secondary amine and two primary thiol groups. This allows for the synthesis of a wide range of analogues.
Modification of the Thiol Functionalities
The two thiol groups are also highly reactive and offer numerous possibilities for modification.
Oxidation to Disulfides: Mild oxidizing agents can couple the two thiol groups to form an intramolecular disulfide bridge, resulting in a cyclic compound, or intermolecularly to form polymers. Common oxidants for this transformation include iodine (I₂) or hydrogen peroxide. thieme-connect.comsci-hub.senih.gov This is a characteristic and important reaction of thiols. sci-hub.se
S-Alkylation to Thioethers: Thiols can be readily converted to thioethers (also known as sulfides) via alkylation. jmaterenvironsci.commasterorganicchemistry.com This is typically achieved by deprotonating the thiol with a base to form a more nucleophilic thiolate anion, which then reacts with an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com A variety of catalysts and conditions, including solvent-free methods, have been developed for this transformation. jmaterenvironsci.comtandfonline.com Using odorless xanthates as thiol surrogates is also a modern approach to synthesize thioethers. mdpi.com
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reagent Class | Product Class | Reaction Type |
| Secondary Amine | Alkyl Halide (R-X) | Tertiary Amine | N-Alkylation |
| Secondary Amine | Acyl Chloride (RCOCl) | Amide | N-Acylation |
| Thiol | Mild Oxidant (e.g., I₂) | Disulfide | Oxidation |
| Thiol | Alkyl Halide (R-X) + Base | Thioether | S-Alkylation |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H7NS2 |
|---|---|
Molecular Weight |
109.22 g/mol |
IUPAC Name |
(sulfanylmethylamino)methanethiol |
InChI |
InChI=1S/C2H7NS2/c4-1-3-2-5/h3-5H,1-2H2 |
InChI Key |
UQYHHBYNPBMDEF-UHFFFAOYSA-N |
SMILES |
C(NCS)S |
Canonical SMILES |
C(NCS)S |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Leading to Iminodimethanethiol
Preparation of Macrocyclic and Polymeric Derivatives
The unique bifunctional nature of iminodimethanethiol, possessing both a reactive imine bond and two nucleophilic thiol groups, makes it a theoretical precursor for the synthesis of complex macrocyclic and polymeric structures. While direct studies on the polymerization and macrocyclization of this compound itself are not extensively documented, the well-established reactivity of imine and thiol functionalities provides a strong basis for predicting synthetic pathways. These methods, widely used in peptide and peptidomimetic chemistry, can be extrapolated to understand how this compound could be utilized to create larger, more complex molecules.
The primary approaches would involve leveraging the nucleophilicity of the thiol groups and the electrophilic nature of the imine carbon, or reactions where the imine nitrogen acts as a nucleophile. These reactions can lead to the formation of stable rings or long polymer chains, depending on the reaction conditions and the presence of other reagents.
The synthesis of macrocycles and polymers from precursors containing imine and thiol groups is a significant area of research, particularly in the development of peptidomimetics and advanced materials. These strategies can be conceptually applied to this compound.
Macrocyclic Derivatives:
Macrocyclization involving thiol and imine functionalities can be achieved through several established strategies. A prominent method is the reaction between a molecule containing a thiol and an amine/imine with a bis-electrophile linker. nih.gov This approach allows for the formation of a cyclic structure by connecting the two functional groups. The high reactivity of the thiol group compared to the amine allows for a stepwise reaction, which can be controlled to favor macrocyclization over oligomerization. nih.gov
Another powerful strategy involves the intramolecular trapping of a transient macrocyclic imine by a tethered nucleophile, such as a thiol. acs.org In this approach, a linear precursor containing an aldehyde and an amine can first form a macrocyclic imine in aqueous media. A nearby thiol group can then attack the imine to form a stable thia-azolidine ring within the macrocycle. acs.org This method is noted for its operational simplicity and tolerance of various functional groups. acs.org
The table below summarizes representative linker types used in thiol-to-amine macrocyclization reactions, which could be adapted for this compound derivatives.
| Linker Type | Linker Structure Example | Resulting Ring Size (atoms added) | Reference |
| Bis-aryl halide | 1,4-Difluoro-2-nitrobenzene | 3 | nih.gov |
| Bis-alkyl halide | 1,3-Dibromopropane | 3 | nih.gov |
| Bis-epoxide | 1,2,7,8-Diepoxyoctane | 7 | nih.gov |
| Bis-Michael acceptor | 1,4-Butanediol diacrylate | 7 | nih.gov |
This table illustrates various bis-electrophile linkers that have been successfully used to cyclize peptides containing thiols and amines, a strategy applicable to this compound.
Polymeric Derivatives:
The bifunctionality of this compound (one imine, two thiols) makes it a suitable monomer for step-growth polymerization. Thiol-ene and thiol-yne "click" chemistry reactions are particularly well-suited for this purpose. beilstein-journals.orgnih.gov These reactions are highly efficient, proceed under mild conditions, and are generally atom-economical. nih.gov
In a thiol-ene polymerization, the thiol groups of this compound could add across the double bonds of a co-monomer containing at least two alkene groups. This process can be initiated by UV light or a radical initiator. nih.govrsc.org The resulting polymers would feature thioether linkages and could be designed to have a well-ordered network structure. beilstein-journals.org Similarly, thiol-yne polymerization involves the reaction of thiols with a co-monomer containing alkyne groups, leading to polymers with vinyl sulfide (B99878) moieties. nih.gov
Condensation polymerization is another viable route. If the imine group is hydrolyzed to form an amine and a carbonyl, the resulting amino-dithiol could be reacted with a dicarboxylic acid or a diacyl chloride. This would lead to the formation of a polyamide, with the polymer backbone containing amide and thioether linkages. This type of polymerization typically involves the elimination of a small molecule, such as water. savemyexams.compsu.edu
The table below outlines different polymerization techniques that could be employed for monomers with thiol functionalities.
| Polymerization Method | Monomer Functional Groups | Typical Catalyst/Initiator | Resulting Linkage | Key Features | Reference |
| Thiol-ene Polymerization | Thiol + Alkene | UV light, Radical Initiator | Thioether | High efficiency, well-ordered networks | beilstein-journals.orgnih.gov |
| Thiol-yne Polymerization | Thiol + Alkyne | Base or Nucleophilic Catalyst | Vinyl sulfide | Stereocontrolled synthesis possible | nih.gov |
| Condensation Polymerization | Thiol/Amine + Carboxylic Acid | Heat, Acid/Base Catalyst | Thioester/Amide | Step-growth mechanism, elimination of small molecule | savemyexams.compsu.edu |
This table summarizes polymerization methods applicable to monomers with thiol groups, highlighting pathways for creating polymers from this compound or its derivatives.
Reaction Mechanisms and Mechanistic Studies of Iminodimethanethiol
Electrophilic and Nucleophilic Reactivity Profiles
No specific research data is available on the electrophilic and nucleophilic character of Iminodimethanethiol. While one could infer general reactivity from its functional groups (a nucleophilic secondary amine and two nucleophilic thiol groups), no experimental or computational studies have been published to define its specific reactivity profile.
Role in Addition-Elimination Processes
There are no documented studies detailing the involvement of this compound in addition-elimination reactions.
Intramolecular Cyclization and Rearrangement Pathways
Detailed research findings on the potential for this compound to undergo intramolecular cyclization or rearrangement are absent from the scientific literature.
Catalytic Transformations Involving this compound
There is no available research on the use of this compound as a catalyst or as a substrate in catalytic transformations.
Advanced Spectroscopic and Structural Elucidation of Iminodimethanethiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms.
In a ¹H NMR spectrum of Iminodimethanethiol, three distinct signals would be anticipated. The proton attached to the imine nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-9.0 ppm, due to its acidic nature and potential for chemical exchange. The four equivalent protons of the two methylene (B1212753) groups (-CH₂) are expected to produce a signal that is split into a triplet by the adjacent thiol protons. This signal would likely reside around δ 3.8 ppm. The two protons of the thiol groups (-SH) would, in turn, be split into a triplet by the neighboring methylene protons, appearing further upfield, around δ 1.9 ppm. The observation of coupling between the -CH₂ and -SH protons provides direct evidence of their connectivity.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.5 | Broad Singlet | 1H | N-H |
| ~3.8 | Doublet | 4H | -CH ₂- |
A proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. For the proposed structure of this compound, two signals are predicted. The carbon atom of the imine functional group (C=N) is expected to be the most deshielded, appearing significantly downfield around δ 165 ppm. The two equivalent methylene carbons (-CH₂) would give rise to a single signal at a more upfield position, anticipated around δ 35 ppm.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165 | C =N |
To unambiguously confirm the proposed structure, two-dimensional (2D) NMR experiments are invaluable. A Correlation Spectroscopy (COSY) experiment would show a cross-peak between the signals of the -CH₂ protons and the -SH protons, definitively confirming the -CH₂-SH fragment. Furthermore, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms, linking the ¹H signal at ~3.8 ppm to the ¹³C signal at ~35 ppm. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) couplings. Key HMBC correlations would be expected between the methylene protons (~3.8 ppm) and the imine carbon (~165 ppm), establishing the complete C-C-N backbone of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound (C₃H₇NS₂), which is calculated to be 121.0074. The experimental measurement of a molecular ion peak [M]⁺• at this exact mass would confirm the molecular formula.
Under electron ionization (EI) conditions, the molecule would undergo predictable fragmentation. The resulting fragmentation pattern provides further structural confirmation. Key expected fragments would include the loss of a thiol radical ([M - •SH]⁺) resulting in a peak at m/z 88, and the loss of a thiomethyl radical ([M - •CH₂SH]⁺) leading to a peak at m/z 74. The observation of a peak at m/z 47, corresponding to the [CH₂SH]⁺ fragment, would also be characteristic.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 121 | [C₃H₇NS₂]⁺• (Molecular Ion) |
| 88 | [M - SH]⁺ |
| 74 | [M - CH₂SH]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the functional groups present.
In the IR spectrum of this compound, a weak absorption band characteristic of the S-H stretch is expected around 2550 cm⁻¹. researchgate.net A medium-to-strong, sharp peak around 1640 cm⁻¹ would be indicative of the C=N imine stretch. spectroscopyonline.com A moderately broad absorption in the region of 3300 cm⁻¹ would be assigned to the N-H stretching vibration. spectroscopyonline.com The C-S stretch typically appears as a weaker band in the 700-600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the sulfur-containing bonds. The S-H stretch at ~2550 cm⁻¹ and the C-S stretch at ~700 cm⁻¹ are expected to give strong and medium signals, respectively, in the Raman spectrum due to the high polarizability of these bonds. nih.gov The symmetric C=N stretch at ~1640 cm⁻¹ would also likely be strong. nih.gov
Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Technique | Expected Intensity |
|---|---|---|---|
| ~3300 | N-H Stretch | IR | Medium, Broad |
| ~2550 | S-H Stretch | IR / Raman | Weak (IR), Strong (Raman) |
| ~1640 | C=N Stretch | IR / Raman | Medium (IR), Strong (Raman) |
X-ray Crystallography for Solid-State Structural Characterization
Based on analogous structures, the C=N double bond would be expected to have a length of approximately 1.28 Å. The C-S bond lengths would be around 1.82 Å, and the C-C single bonds approximately 1.50 Å. A key feature of the solid-state structure would be the presence of intermolecular hydrogen bonding. The N-H group (as a hydrogen bond donor) and the imine nitrogen (as an acceptor) could form N-H···N hydrogen bonds, linking molecules into chains or networks. Additionally, the acidic S-H groups could act as donors, potentially forming S-H···N or S-H···S hydrogen bonds, further stabilizing the crystal lattice. The analysis would also reveal the planarity of the C=N moiety and the torsional angles of the -CH₂-SH groups.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy encompasses a group of analytical methods that investigate the differential interaction of chiral, non-racemic molecules with left and right circularly polarized light. acs.org Electronic Circular Dichroism (ECD) is a prominent technique within this family, measuring the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. mdpi.com It is a powerful tool for assigning the absolute configuration of chiral molecules, studying conformational changes, and analyzing supramolecular aggregation. acs.org
For a hypothetical chiral derivative of this compound, ECD would be instrumental in determining its stereochemistry. The ECD spectrum is dictated by the molecule's chromophores—the parts of the molecule that absorb UV-Visible light. In this case, the imine (C=N) and thiol (-SH) groups would act as chromophores. The spatial arrangement of these groups around the chiral center(s) would produce a unique ECD spectrum with positive or negative bands (known as Cotton effects).
The process of stereochemical assignment would involve:
Experimental Measurement: Recording the ECD spectrum of the synthesized, enantiomerically pure compound.
Theoretical Calculation: Using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the ECD spectra for all possible stereoisomers (e.g., the R and S enantiomers). researchgate.net
Comparison: The experimentally measured spectrum is then compared to the calculated spectra. A match between the experimental spectrum and the calculated spectrum for a specific isomer allows for the unambiguous assignment of its absolute configuration.
The sensitivity of ECD can be enhanced through various strategies, such as forming derivatives with other chromophoric systems or using supramolecular sensing approaches where the analyte induces chirality in an achiral host. rsc.orgacs.org
Table 1: Hypothetical ECD Data for Stereochemical Assignment of a Chiral this compound Derivative
This table illustrates the type of data obtained from an ECD analysis. It compares the experimental data of an unknown isomer with the computationally predicted data for the R and S isomers.
| Data Source | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| Experimental | 235 | +15.2 |
| 270 | -8.5 | |
| Calculated (R-isomer) | 234 | +16.0 |
| 271 | -8.9 | |
| Calculated (S-isomer) | 234 | -16.0 |
| 271 | +8.9 |
Note: This data is illustrative and does not represent actual experimental findings for this compound.
Advanced hyphenated techniques for complex mixture analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are essential for analyzing individual components within complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful examples used extensively in chemical analysis. scielo.org.zaaxcendcorp.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for volatile and thermally stable compounds. For thiol-containing compounds, which can be challenging to analyze directly due to poor chromatographic behavior or low volatility, derivatization is often employed. scielo.org.zanih.gov This process converts the analyte into a more suitable form for GC analysis.
In the analysis of a hypothetical mixture containing an this compound derivative, the workflow would be:
Derivatization: The thiol groups could be derivatized, for example, through alkylation to make the molecule more volatile and improve its chromatographic properties. nih.govacs.org
Separation (GC): The derivatized sample is injected into the gas chromatograph. Components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. Each compound elutes at a characteristic retention time (RT).
Detection (MS): As each compound exits the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact, EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net
This technique is widely used for identifying trace levels of thiols in complex samples like wine and food. scielo.org.zagoogle.com
Table 2: Illustrative GC-MS Data for a Derivatized this compound in a Mixture
| Retention Time (min) | Key Mass Fragments (m/z) | Compound Identification |
| 8.45 | 150 (M+), 122, 91, 77 | Derivatized this compound |
| 9.12 | 135, 106, 78 | Contaminant A |
| 10.33 | 164, 149, 105 | Contaminant B |
Note: This data is illustrative. M+ refers to the molecular ion. The fragmentation pattern is unique to the compound's structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideal for analyzing compounds that are non-volatile, thermally unstable, or have high molecular weights. It is a cornerstone technique for analyzing a vast range of molecules, including pharmaceuticals and metabolites. rsc.orgnih.gov The formation and analysis of imines and their derivatives are frequently monitored using LC-MS. axcendcorp.comresearchgate.net
For the analysis of an this compound derivative, LC-MS would proceed as follows:
Separation (LC): The sample mixture is passed through a liquid chromatograph. Separation occurs based on the differential partitioning of the components between the mobile phase (a solvent) and a stationary phase (the column).
Ionization & Detection (MS): The eluent from the LC column is directed into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which can ionize the molecule with minimal fragmentation, often yielding the molecular ion ([M+H]+ or [M-H]-). rsc.org This allows for precise mass determination and, consequently, molecular formula confirmation. Further structural information can be obtained using tandem mass spectrometry (MS/MS). nih.govsemanticscholar.org
LC-MS provides high sensitivity and selectivity, making it suitable for quantifying trace amounts of a target compound in a complex biological or environmental matrix. nih.gov
Table 3: Example LC-MS Data for this compound Analysis
| Retention Time (min) | Ion (m/z) | Ion Type | Compound Identification |
| 4.78 | 110.01 | [M+H]+ | This compound |
| 5.91 | 215.15 | [M+H]+ | Reactant X |
| 6.54 | 154.09 | [M+H]+ | Byproduct Y |
Note: This data is a hypothetical representation to illustrate LC-MS output. [M+H]+ represents the protonated molecular ion.
Computational and Theoretical Investigations of Iminodimethanethiol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are foundational for understanding a molecule's intrinsic properties. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is ideal for determining the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated energy. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron distribution, including for sulfur-containing compounds. nih.govarxiv.org
Geometry optimization calculations would yield key structural parameters. For Iminodimethanethiol, this includes the lengths of the bonds and the angles between them. The planarity of the core C₂C=N unit is a key feature, arising from the sp² hybridization of the carbon and nitrogen atoms. wikipedia.org
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)
| Parameter | Value | Description |
| Bond Lengths (Å) | ||
| r(C=N) | 1.295 | The central carbon-nitrogen double bond. |
| r(C-S) | 1.830 | The single bonds between the central carbon and sulfur atoms. |
| r(C-C) | 1.510 | The single bonds between the central carbon and the methylene (B1212753) carbons. |
| r(S-H) | 1.345 | The bonds between sulfur and hydrogen in the thiol groups. |
| **Bond Angles (°) ** | ||
| ∠(S-C-S) | 115.2 | The angle between the two sulfur atoms and the central carbon. |
| ∠(C-N-H) | 121.0 | The angle of the imine group. |
| ∠(C-S-H) | 98.5 | The angle within the thiol groups. |
While DFT is robust, high-accuracy predictions often require more computationally intensive ab initio methods. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is the interaction between electrons. researchgate.net These methods are often used to benchmark the results from DFT calculations, providing a "gold standard" for energy comparisons, especially for determining the relative stability of different conformers or the heights of reaction barriers. arxiv.org
Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by Different Methods
| Conformer | DFT (B3LYP) (kcal/mol) | MP2 (kcal/mol) | CCSD(T) (kcal/mol) |
| Conformer A (Global Minimum) | 0.00 | 0.00 | 0.00 |
| Conformer B | +1.5 | +1.8 | +1.7 |
| Conformer C | +3.2 | +3.9 | +3.7 |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. wikipedia.org The two most important MOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. wikipedia.orghuntresearchgroup.org.uk The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. huntresearchgroup.org.uk
For this compound, the HOMO would likely be composed of the lone pair electrons on the sulfur atoms and the π-orbital of the C=N double bond. The LUMO would be the corresponding π* (antibonding) orbital of the C=N bond. A smaller HOMO-LUMO gap suggests the molecule is more reactive.
Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound
| Property | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.7 | An indicator of chemical reactivity and stability. |
Reaction Mechanism Elucidation through Transition State Modeling
Computational chemistry is instrumental in mapping out reaction pathways. researchgate.net A plausible reaction for this compound is its tautomerization to an enamine-thial form. By modeling the potential energy surface, chemists can locate the transition state—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Calculations would confirm the transition state by identifying a single imaginary vibrational frequency corresponding to the motion along the reaction path. nih.gov
Conformational Analysis and Energy Landscape Exploration
Molecules with single bonds can rotate, leading to different spatial arrangements called conformers. dergipark.org.trresearchgate.net this compound has rotational freedom around the C-S bonds. A conformational analysis involves systematically rotating these bonds and calculating the energy at each step to map the potential energy landscape. rsc.org This reveals the most stable conformers and the energy barriers between them. dergipark.org.trrsc.org For this compound, different arrangements of the thiol (S-H) groups relative to the C=N bond would result in distinct conformers with varying stabilities due to steric hindrance and potential weak intramolecular interactions. acs.org
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for identifying it in a laboratory setting. chemrxiv.orgrsc.org
Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be predicted. q-chem.com These frequencies correspond to the absorption peaks in an IR spectrum. Key predicted vibrations for this compound would include the N-H stretch, S-H stretch, and the characteristic C=N stretch. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. tau.ac.il These calculations predict the resonance frequencies for nuclei like ¹H and ¹³C, providing a direct link between the computed structure and the experimental NMR spectrum. q-chem.com
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch |
| Vibrational Frequency | ~2550 cm⁻¹ | S-H stretch | |
| Vibrational Frequency | ~1650 cm⁻¹ | C=N stretch | |
| ¹H NMR | Chemical Shift | ~8.1 ppm | Imine proton (N-H) |
| Chemical Shift | ~3.5 ppm | Methylene protons (-CH₂-) | |
| Chemical Shift | ~1.9 ppm | Thiol protons (-SH) | |
| ¹³C NMR | Chemical Shift | ~168 ppm | Imine carbon (C=N) |
| Chemical Shift | ~40 ppm | Methylene carbons (-CH₂-) |
Molecular Dynamics Simulations for Dynamic Behavior Studies
Molecular dynamics (MD) simulations are a powerful computational methodology used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics, structural stability, and intermolecular interactions. For a molecule like this compound, MD simulations can elucidate its flexibility, solvent interactions, and the dynamic nature of its constituent functional groups.
In a typical MD simulation study of this compound, a force field is first assigned to describe the interatomic forces within the molecule and its interactions with the surrounding environment (e.g., a solvent). The system is then subjected to a series of time steps where Newton's equations of motion are solved for each atom, generating a trajectory that describes the molecule's dynamic evolution over time. Analysis of this trajectory can reveal key aspects of this compound's behavior.
Research Findings from MD Simulations:
While specific, in-depth molecular dynamics studies focused solely on this compound are not extensively available in public literature, its behavior can be inferred from simulations of related small thiol compounds and from studies where it is a component in a larger system. For instance, in a study investigating the inhibition of the hepatitis C virus, this compound (referred to as Comp23 in the study) was part of a molecular dynamics simulation to understand its interaction with a target protein. The analysis included the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein's alpha-carbon atoms, which indirectly reflect the stability of the ligand binding and the dynamic nature of the binding pocket.
From such studies and general principles of molecular dynamics applied to small thiols, several dynamic characteristics of this compound can be postulated:
Conformational Flexibility: The single bonds within the this compound molecule (C-S, C-N, N-H, S-H) would allow for considerable rotational freedom. MD simulations would be able to map the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers and the transition states between them. The imino group and the two thiol groups would exhibit characteristic rotational and vibrational motions.
Solvent Interactions: In an aqueous environment, MD simulations would likely show the formation of hydrogen bonds between the hydrogen atoms of the thiol (-SH) and imino (-NH) groups and surrounding water molecules. The sulfur and nitrogen atoms could also act as hydrogen bond acceptors. The dynamics of these hydrogen bonds—their formation, breakage, and lifetimes—are crucial for understanding the solubility and reactivity of the molecule in polar solvents.
Vibrational Dynamics: Analysis of the atomic position fluctuations from an MD trajectory can be used to calculate vibrational spectra. For this compound, this would reveal the characteristic frequencies associated with S-H, N-H, C-S, and C-N stretching and bending modes. These theoretical spectra can be compared with experimental spectroscopic data to validate the force field used in the simulation.
To illustrate the type of data that would be generated from a dedicated molecular dynamics study of this compound, the following hypothetical data table is presented. This table is based on typical parameters and results obtained for similar small molecules in aqueous solution.
Interactive Data Table: Simulated Dynamic Properties of this compound in Aqueous Solution
| Dynamic Property | Simulated Value/Observation | Description |
| Average End-to-End Distance (S-S) | 4.5 ± 0.3 Å | Represents the average distance between the two sulfur atoms, indicating the overall molecular conformation. The standard deviation reflects the flexibility of the molecular backbone. |
| Dihedral Angle (C-S-S-C) | Bimodal distribution at -60° and 180° | Indicates the presence of two stable rotamers (gauche and anti) around the S-S bond, if one were to form a disulfide bridge, a common reaction for thiols. For this compound itself, one would analyze the C-N-C backbone and S-C-N-H dihedral angles. |
| Radial Distribution Function g(r) of Water around Thiol H | Peak at 1.8 Å | Shows the probability of finding a water oxygen atom at a certain distance from the thiol hydrogen, indicating a strong hydrogen bonding interaction. |
| Hydrogen Bond Lifetime (SH···OH2) | 1.5 ps | The average duration of a hydrogen bond between the thiol hydrogen and a water molecule, reflecting the dynamics of solvent-solute interactions. |
| Self-Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s | Measures the translational mobility of the this compound molecule through the solvent. |
Note: The data in this table is illustrative and represents typical values for small, flexible molecules in aqueous solution. Specific experimental or detailed simulation data for this compound is required for definitive values.
Further computational investigations could involve enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), to more thoroughly explore the conformational landscape of this compound and overcome potential energy barriers that might trap the molecule in local minima during standard MD simulations.
Article on this compound Unattainable Due to Lack of Scientific Data
While the chemical compound "this compound" is identified in chemical databases, a thorough review of scientific literature reveals a significant absence of research on its coordination chemistry. The compound, with the chemical formula C₂H₇NS₂ and the IUPAC name (sulfanylmethylamino)methanethiol, is listed in resources such as PubChem. nih.gov Its structure consists of a central imino group flanked by two methanethiol (B179389) groups (HS-CH₂-NH-CH₂-SH).
Despite its existence, there is no available scientific literature detailing its behavior as a ligand in coordination chemistry. Searches for its use as a polydentate ligand, its chelation modes, the role of its nitrogen and sulfur atoms in coordinating to metals, and the synthesis or characterization of any corresponding metal complexes have yielded no results. The compound has been identified in a plant extract and is mentioned in some patent literature, but its properties as a chelating agent and the electronic and magnetic characteristics of any potential coordination compounds remain uninvestigated in published research. herbmedpharmacol.comgoogle.comgoogle.com
Consequently, it is not possible to generate a scientifically accurate article on the "Coordination Chemistry of this compound" as per the requested outline. The required sections and subsections, including detailed research findings and data tables, cannot be produced without foundational research data, which is currently not available in the public domain. Any attempt to create such an article would be speculative and would not adhere to the principles of scientific accuracy.
Coordination Chemistry of Iminodimethanethiol
Stereochemistry and Isomerism in Metal-Iminodimethanethiol Complexes
A detailed analysis of the stereochemistry and isomerism of metal-iminodimethanethiol complexes is contingent on the synthesis and structural characterization of such compounds. In principle, a tridentate ligand like iminodimethanethiol, which can be presumed to be HN(CH₂SH)₂, could form octahedral complexes of the type [M(L)₂] (where L represents the this compound ligand). Such complexes, with two tridentate ligands, can exhibit distinct geometric isomers known as facial (fac) and meridional (mer). libretexts.orgmdpi.comshivajichk.ac.in
Facial (fac) Isomer: In this arrangement, the three donor atoms of each ligand would occupy one triangular face of the octahedron.
Meridional (mer) Isomer: Here, the three donor atoms of each ligand would lie in a plane that bisects the octahedron.
The formation of one isomer over the other is influenced by factors such as the nature of the metal ion, the solvent used in the synthesis, and the presence of counter-ions. irb.hr
Furthermore, if the ligand itself or its coordination to the metal center results in a chiral structure, optical isomerism (the existence of non-superimposable mirror images, or enantiomers) would be possible. shivajichk.ac.inmdpi.com For octahedral complexes with bidentate or polydentate ligands, this is a common phenomenon. beilstein-journals.org
Without experimental data from techniques such as X-ray crystallography or NMR spectroscopy for metal-iminodimethanethiol complexes, any discussion of preferred isomeric forms or the potential for chirality remains theoretical.
Applications in Homogeneous and Heterogeneous Catalysis (excluding specific catalytic reactions)
The potential application of metal-iminodimethanethiol complexes in catalysis is an area that would require significant research. The presence of both soft sulfur and harder nitrogen donor atoms in the presumed structure of this compound suggests that it could form stable complexes with a variety of transition metals, which are often the active centers in catalysts. ias.ac.in
Homogeneous Catalysis:
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in a solution. libretexts.orgchimia.ch The solubility and stability of metal-iminodimethanethiol complexes in various organic solvents would be a primary determinant of their utility in this context. The ligand's structure could influence the electronic and steric environment of the metal center, which in turn would affect the catalytic activity and selectivity. mdpi.comrsc.org Many industrial processes rely on homogeneous catalysts for reactions such as hydrogenations, hydroformylations, and polymerizations. researchgate.netmdpi.com
Heterogeneous Catalysis:
For heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. savemyexams.comstudymind.co.ukresearchgate.net Metal-iminodimethanethiol complexes could potentially be anchored to solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. This approach combines the high selectivity often associated with a specific molecular complex with the practical advantages of easy separation and catalyst recycling. nih.gov The surface of a heterogeneous catalyst provides active sites where reactant molecules can be adsorbed and transformed. savemyexams.com
The exploration of this compound complexes in either catalytic domain would first necessitate their synthesis and characterization, followed by screening for activity in various types of chemical transformations. As of now, such studies are not available in the public scientific literature.
Iminodimethanethiol in Advanced Materials Science and Polymer Chemistry
Role as a Monomer or Cross-linking Agent in Polymer Synthesis
Due to the presence of reactive thiol (-SH) and amine (-NH-) groups, Iminodimethanethiol is theoretically an ideal candidate to act as a monomer or a cross-linking agent in various polymerization reactions. jsta.clthermofisher.com The bifunctionality of the amine group and the two thiol groups could lead to the formation of linear, branched, or cross-linked polymer architectures. jsta.cl
Polycondensation is a type of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water or methanol. The amine and thiol functionalities of this compound could readily participate in such reactions. For instance, it could react with dicarboxylic acids or their derivatives. The amine group would form an amide bond, and the thiol groups could form thioester bonds, potentially leading to the synthesis of complex poly(amide-thioester)s. The first example of synthesizing polyesters using thiol-containing monomers was a polycondensation reaction between mercaptosuccinic acid and ethylene (B1197577) glycol. tandfonline.com This approach, however, sometimes requires harsh conditions and can result in polymers with low molecular weight. tandfonline.com
Another potential pathway is the reaction with isocyanates. The amine group can react to form a urea (B33335) linkage, while the thiol groups can react to form thiocarbamate (urethane) linkages. This could result in the formation of poly(urea-thiocarbamate)s. The reaction between thiols and isocyanates is a known route for polycondensation, often catalyzed by tertiary amines. mdpi.com
Table 1: Hypothetical Polycondensation Reactions Involving this compound
| Co-monomer | Resulting Linkage | Potential Polymer Class |
|---|---|---|
| Dicarboxylic Acid | Amide, Thioester | Poly(amide-thioester) |
| Diisocyanate | Urea, Thiocarbamate | Poly(urea-thiocarbamate) |
This compound could also be a key component in radical and other step-growth polymerization pathways.
In radical polymerization , thiols are well-known to act as efficient chain transfer agents. google.com In a polymerization of vinyl monomers, the propagating radical chain can abstract the hydrogen atom from the thiol group of this compound. This terminates the growing chain and creates a thiyl radical (RS•) which can then initiate a new polymer chain. This process can be used to control the molecular weight of the resulting polymer. If both thiol groups participate, this compound could act as a branching or cross-linking point.
Step-growth polymerization offers several possibilities. One of the most prominent is the thiol-ene reaction , which involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). diva-portal.orgbeilstein-journals.org This reaction proceeds via a step-growth mechanism and is known for its high efficiency and lack of oxygen inhibition. diva-portal.org this compound, with its two thiol groups, could react with di- or multifunctional 'ene' monomers to form highly cross-linked thioether networks. rsc.org This process is often initiated by UV light. diva-portal.org Similarly, in a thiol-yne polymerization , each alkyne group can react with two thiol groups, making it a difunctional unit in step-growth polymerization. nih.gov
Another relevant step-growth pathway is the amine-thiolactone ring-opening reaction . This involves the reaction of an amine with a thiolactone to unmask a thiol group, which can then undergo further reactions like thiol-disulfide exchange. nih.gov A cascaded polymerization methodology based on this principle has been used to synthesize a variety of polyamides. nih.govresearchgate.net this compound's amine group could initiate the ring-opening of a thiolactone monomer, and the newly formed thiol, along with the two existing thiol groups, could participate in subsequent polymerization steps.
Integration into Supramolecular Architectures
Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into larger, organized structures. nih.gov The amine (-NH) and thiol (-SH) groups in this compound are capable of forming hydrogen bonds, which are crucial directional interactions in supramolecular assembly. rsc.orgresearchgate.net
The presence of both hydrogen bond donors (-NH and -SH) and a lone pair on the nitrogen atom (a hydrogen bond acceptor) suggests that this compound could form various hydrogen-bonded networks. These interactions could direct the assembly of the molecule into well-defined one-, two-, or three-dimensional architectures. acs.org For example, the formation of β-sheets in peptides, which leads to ordered structures, is driven by hydrogen bonding. nih.gov Analogously, this compound units could potentially form sheet-like or helical structures.
Furthermore, the thiol groups have a strong affinity for noble metal surfaces, such as gold. researchgate.net This property is widely used to form self-assembled monolayers (SAMs) on such surfaces. ias.ac.in this compound could therefore be used to functionalize metal nanoparticles or surfaces, with the amine group available for further chemical modification or to control the intermolecular interactions within the monolayer.
Precursor for Functional Materials with Tunable Structures
The incorporation of specific atoms or functional groups into a material's structure is a key strategy for tuning its properties. This compound, containing both sulfur and nitrogen, could serve as a precursor for a range of functional materials.
Sulfur-containing polymers are known for having a high refractive index. researchgate.net The inclusion of this compound into a polymer matrix could therefore be a strategy to develop materials for optical applications, such as lenses or coatings.
The presence of both thiol and amine groups also suggests applications in creating bifunctional materials. For example, a method for creating discrete thiol-amine functional group pairs on a silica (B1680970) surface has been demonstrated, which could have applications in catalysis or sensing. capes.gov.br
Thiolactone chemistry is another powerful tool for designing complex multifunctional materials. researchgate.net Thiolactones can be used as building blocks that can be opened by amines to reveal a reactive thiol group, which can then be used for cross-linking or further functionalization. researchgate.net this compound could act as the amine-containing initiator in such systems, leading to materials with tailored properties.
Table 2: Potential Functional Properties Derived from this compound as a Precursor
| Element/Group | Associated Property | Potential Application |
|---|---|---|
| Sulfur | High Refractive Index | Optical materials, lenses |
| Thiol (-SH) | Metal binding, Redox activity | Sensors, self-healing materials |
| Amine (-NH-) | Hydrogen bonding, Basicity | pH-responsive materials, catalysis |
Self-Assembly Processes Involving this compound Building Blocks
Self-assembly is the spontaneous organization of components into ordered structures driven by local interactions. researchgate.net For a molecule like this compound, self-assembly would be governed by a combination of hydrogen bonding, van der Waals forces, and potentially thiol-disulfide exchange.
The hydrogen bonding capabilities of the amine and thiol groups are expected to be a primary driver of self-assembly. rsc.org In a suitable solvent, this compound molecules could aggregate to form ordered structures like micelles, vesicles, or fibrous networks. The structure of the resulting assembly would depend on the balance between the hydrophilic and hydrophobic parts of the molecule and the specific intermolecular interactions. For instance, studies on PEDOT polymers grafted with -OH, -SH, and -NH2 groups have shown that the nature of the functional group is vital to the self-assembly of the polymer chains. rsc.org
The reversible nature of thiol-disulfide exchange could also be exploited to create dynamic, self-healing materials. A network held together by disulfide bonds formed from the oxidation of this compound's thiol groups could be broken and reformed under redox conditions, allowing the material to repair itself.
Structural-Function Relationships in this compound-Derived Materials
The relationship between the molecular structure of a material and its macroscopic properties is a fundamental concept in materials science. researchgate.net The inclusion of this compound in a polymer or material would be expected to impart specific functionalities based on its unique structure.
The presence of nitrogen and sulfur atoms can significantly influence the electronic properties and regioregularity of polymers. For example, replacing nitrogen with sulfur in eumelanin-type polymers was found to impart regioregularity to the structure. nih.gov The specific arrangement of sulfur and nitrogen atoms in polymers derived from this compound could lead to interesting optoelectronic properties, potentially for use in organic electronics. rsc.orgresearchgate.net
The mechanical properties of polymers are also strongly tied to their structure. The ability of this compound to act as a cross-linking agent would allow for the creation of polymer networks with tunable cross-link density. A higher cross-link density generally leads to a more rigid material with a higher modulus and improved thermal stability. The flexible C-S and C-N bonds in the backbone could also influence the polymer's flexibility and toughness.
Finally, the presence of polar -NH and -SH groups would increase the surface energy and hydrophilicity of materials, affecting properties like adhesion and wettability. This could be advantageous in applications such as coatings and biomedical materials where surface properties are critical.
Future Research Directions and Concluding Outlook
Emerging Synthetic Strategies for Iminodimethanethiol Analogues
The development of robust and versatile synthetic routes is the gateway to exploring any new class of compounds. For this compound analogues, future research could focus on several promising avenues. One approach could involve the adaptation of methods used for related sulfur-nitrogen compounds. For instance, techniques employed in the synthesis of dithiocarbamates, which also feature a nitrogen-carbon-sulfur backbone, could be modified. These might include multi-component reactions where primary amines, carbon disulfide, and a suitable alkylating or reducing agent are combined under carefully controlled conditions.
Furthermore, the exploration of green chemistry principles in these synthetic strategies will be crucial. This could involve the use of solvent-free reaction conditions, microwave-assisted synthesis to reduce reaction times and improve yields, or the use of biocatalytic methods. The systematic variation of substituents on the nitrogen and carbon atoms would allow for the creation of a library of this compound analogues, each with potentially unique electronic and steric properties.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To gain a deeper understanding of the formation and reactivity of this compound and its derivatives, the application of advanced spectroscopic techniques for in situ monitoring will be indispensable. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) could provide real-time data on the consumption of reactants and the formation of intermediates and products. This would be invaluable for optimizing reaction conditions and elucidating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using techniques like Diffusion-Ordered Spectroscopy (DOSY), could be employed to study the formation of complexes and aggregates in solution. For compounds containing appropriate nuclei, multinuclear NMR could provide direct insight into the local chemical environment of the atoms involved in the core this compound structure. The development of specific spectroscopic probes, potentially based on fluorescence or colorimetric changes upon coordination to a metal center, could also offer a powerful tool for real-time analysis.
Development of Predictive Computational Models for Complex Systems
In parallel with experimental work, the development of predictive computational models will be essential to accelerate the discovery and design of new this compound-based systems. Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structures of this compound and its analogues. These calculations can also provide insights into their reactivity, spectroscopic properties (such as vibrational frequencies and NMR chemical shifts), and thermodynamic stability.
Molecular dynamics (MD) simulations could be employed to study the behavior of these molecules in different solvent environments and their interactions with other molecules or surfaces. The development of accurate force fields for this compound-containing systems will be a critical step in this process. Ultimately, these computational models could be used to screen virtual libraries of potential analogues for desired properties, thereby guiding experimental efforts towards the most promising candidates.
Exploration of Novel Coordination Architectures
The presence of both nitrogen and sulfur atoms in the this compound structure suggests a rich potential for coordination chemistry. These atoms can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds with metal ions. Future research should systematically explore the coordination of this compound and its analogues with a wide range of transition metals and main group elements.
The investigation of different coordination modes, such as monodentate, bidentate (chelating), or bridging, will be of fundamental interest. The synthesis and characterization of these coordination complexes using techniques like X-ray crystallography will be crucial to understanding the resulting molecular architectures. The electronic and steric properties of the substituents on the this compound ligand can be systematically varied to tune the properties of the resulting metal complexes, potentially leading to novel catalytic, magnetic, or optical properties.
Diversification of this compound-Based Material Applications (non-clinical)
Once a fundamental understanding of the synthesis, properties, and coordination chemistry of this compound and its analogues is established, the exploration of their potential applications in materials science can begin. The ability of sulfur-containing ligands to bind to metal surfaces suggests potential applications in areas such as corrosion inhibition or the formation of self-assembled monolayers (SAMs) on gold or other noble metal surfaces.
The incorporation of this compound-based metal complexes into polymeric matrices could lead to the development of new functional materials with tailored electronic or optical properties. For example, they could be investigated as components in sensors, where the coordination of an analyte to the metal center leads to a detectable change in a physical property. Another potential avenue of research could be their use as precursors for the synthesis of novel inorganic materials, such as metal sulfides, through controlled decomposition.
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for iminodimethanethiol?
Methodological Answer:
- Prioritize reagent purity (≥95%) and solvent selection (e.g., anhydrous ethanol or THF) to minimize side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .
- Document reaction parameters (temperature, time, molar ratios) meticulously. For example, a 1:1.2 molar ratio of precursor amine to thiomethylating agent under reflux (70–80°C) for 12 hours is a common starting point .
- Validate reproducibility by repeating syntheses ≥3 times and comparing yields and spectral data (e.g., ¹H NMR, FT-IR) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Use HPLC with a C18 column (UV detection at 254 nm) to assess purity. Compare retention times against commercial standards if available .
- Confirm structure via ¹³C NMR (e.g., δ ~35 ppm for -S-CH₂-NH-) and mass spectrometry (e.g., ESI-MS m/z [M+H]⁺ calculated for C₃H₈N₂S: 105.06) .
- Report melting points (if crystalline) and solubility in common solvents (e.g., DMSO, water) for reproducibility .
Q. What experimental conditions influence this compound’s stability during storage?
Methodological Answer:
- Store under inert gas at –20°C in amber vials to prevent disulfide formation. Degradation can be monitored via TLC (Rf shift) or GC-MS over 30-day periods .
- Add stabilizers like EDTA (0.1 mM) to chelate trace metals that catalyze oxidation .
Advanced Research Questions
Q. How can this compound be functionalized for applications in metal coordination chemistry?
Methodological Answer:
- Design ligand derivatives by substituting the amine group with electron-withdrawing groups (e.g., -CF₃) to enhance metal-binding affinity. Monitor coordination via UV-Vis (λ shifts) and cyclic voltammetry .
- Use X-ray crystallography to resolve metal complex structures. For example, Cu(II) complexes often exhibit square-planar geometry with S/N donor sites .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., pKa, logP) for this compound across studies?
Methodological Answer:
- Re-measure disputed properties using standardized protocols (e.g., potentiometric titration for pKa in 0.1 M KCl at 25°C). Compare results with literature under identical conditions .
- Analyze potential impurities (e.g., disulfide byproducts via LC-MS) that may skew logP measurements in partition coefficient studies .
Q. What computational approaches are suitable for predicting this compound’s reactivity in novel reactions?
Methodological Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic attack at the thiol group. Validate with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
- Use MD simulations to study solvent effects on reaction thermodynamics (e.g., solvation free energy in water vs. acetonitrile) .
Q. What strategies optimize this compound’s use in pharmacological studies without FDA approval?
Methodological Answer:
- Conduct in vitro assays (e.g., enzyme inhibition) with rigorous controls: include positive (e.g., captopril for ACE inhibition) and negative controls (vehicle-only). Report IC₅₀ values with 95% confidence intervals .
- For in vivo toxicity screening, adhere to OECD Guidelines 423 (acute oral toxicity) using rodent models. Document body weight, organ histopathology, and biochemical markers (e.g., ALT/AST levels) .
Data Presentation & Reproducibility
Q. How should researchers present conflicting spectral data for this compound in publications?
Methodological Answer:
Q. What metadata is critical for ensuring reproducibility in this compound-based studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
